(s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, an amino group, and a methoxyphenoxy moiety, making it a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or a 1,4-diketone.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution or reductive amination reactions.
Attachment of the Methoxyphenoxy Moiety: The methoxyphenoxy group can be attached through an etherification reaction using a suitable phenol derivative.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalysts and automated processes are often employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carboxylic acid ester to the corresponding alcohol or amine.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohols or amines.
Substitution: Halogenated, alkylated, or sulfonated derivatives.
Scientific Research Applications
(s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: It is employed in studies investigating the interactions of chiral compounds with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The compound’s chiral nature allows for selective interactions with biological molecules, enhancing its efficacy and specificity.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid methyl ester
- 3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid ethyl ester
Uniqueness
(s)-3-(4-Amino-2-methoxy-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific chiral configuration, which can result in different biological activities and interactions compared to its enantiomer or other similar compounds. The tert-butyl ester group also imparts distinct physicochemical properties, such as increased lipophilicity and stability, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H24N2O4 |
---|---|
Molecular Weight |
308.37 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(4-amino-2-methoxyphenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H24N2O4/c1-16(2,3)22-15(19)18-8-7-12(10-18)21-13-6-5-11(17)9-14(13)20-4/h5-6,9,12H,7-8,10,17H2,1-4H3/t12-/m0/s1 |
InChI Key |
JLWKZCMTAAEEHO-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=C(C=C2)N)OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=C(C=C2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.